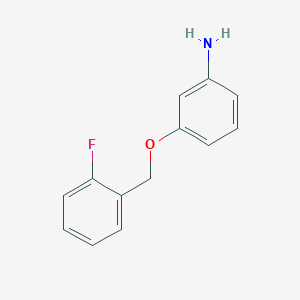
4-(Cyclopropylcarbonyl)-N-(2-Furylmethyl)-1H-Pyrrol-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a cyclopropylcarbonyl group and a furylmethyl group
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics such as increased stability or reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyclopropylcarbonyl Group: This step involves the acylation of the pyrrole ring using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Furylmethyl Group: The final step is the coupling of the furylmethyl group to the nitrogen atom of the pyrrole ring, which can be achieved through a nucleophilic substitution reaction using 2-furylmethyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form a furanone derivative.
Reduction: The cyclopropylcarbonyl group can be reduced to a cyclopropylmethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrole nitrogen or the furylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of cyclopropylmethyl derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Wirkmechanismus
The mechanism by which 4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylcarbonyl group can enhance binding affinity through hydrophobic interactions, while the furylmethyl group may participate in hydrogen bonding or π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(cyclopropylcarbonyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide: Similar structure but with a thienylmethyl group instead of a furylmethyl group.
4-(cyclopropylcarbonyl)-N-(2-pyridylmethyl)-1H-pyrrole-2-carboxamide: Contains a pyridylmethyl group, which may alter its electronic properties and reactivity.
Uniqueness
4-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both a cyclopropylcarbonyl group and a furylmethyl group. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13(9-3-4-9)10-6-12(15-7-10)14(18)16-8-11-2-1-5-19-11/h1-2,5-7,9,15H,3-4,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGRNVSPDPGELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2573365.png)


![N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2573370.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573371.png)

![5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2573373.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573376.png)
![3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea](/img/structure/B2573378.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2573379.png)
![Methyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2573381.png)


![3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2573388.png)
